Tetrahydro-n-methyl-1-naphthalenamine hydrochloride

Monoamine oxidase B inhibition Neurochemical probe SAR probe

Tetrahydro-N-methyl-1-naphthalenamine hydrochloride (systematic name: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride; CAS 64037-95-2 for the racemic HCl salt, free base CAS 10409-15-1) is the simplest N-methylated 1-aminotetralin congener. It comprises a bicyclic tetrahydronaphthalene core bearing a secondary methylamino group at the C-1 position, with a molecular formula of C₁₁H₁₅N (free base, MW 161.24 g/mol) and C₁₁H₁₆ClN as the hydrochloride salt (MW 197.70 g/mol).

Molecular Formula C17H19BrClN
Molecular Weight 352.7 g/mol
Cat. No. B12293260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-n-methyl-1-naphthalenamine hydrochloride
Molecular FormulaC17H19BrClN
Molecular Weight352.7 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl
InChIInChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H
InChIKeyFRGRVQZKRCFTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-N-methyl-1-naphthalenamine Hydrochloride: Core Scaffold Identity and Procurement Baseline


Tetrahydro-N-methyl-1-naphthalenamine hydrochloride (systematic name: N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride; CAS 64037-95-2 for the racemic HCl salt, free base CAS 10409-15-1) is the simplest N-methylated 1-aminotetralin congener. It comprises a bicyclic tetrahydronaphthalene core bearing a secondary methylamino group at the C-1 position, with a molecular formula of C₁₁H₁₅N (free base, MW 161.24 g/mol) and C₁₁H₁₆ClN as the hydrochloride salt (MW 197.70 g/mol) [1]. This compound represents the minimal pharmacophoric scaffold from which the marketed SSRI antidepressant sertraline – (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine – and numerous aryl-substituted analogs are elaborated [2]. It is catalogued in authoritative chemical databases including PubChem, ChEMBL (CHEMBL40323), and BindingDB, and is commercially supplied as a research intermediate and reference standard [1].

Why N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Cannot Be Replaced by In-Class Analogs


Within the tetrahydronaphthalen-1-amine chemotype, even minor structural perturbations produce substantial divergence in physicochemical properties, molecular recognition, and biological activity. The N-methyl substituent distinguishes this compound from the primary amine 1-aminotetralin (1-AT) by altering pKa, lipophilicity (LogP ~2.1–2.5 for the target vs. ~1.7 for 1-AT), and hydrogen-bonding capacity, which collectively shift MAO-B inhibitory potency by orders of magnitude [1]. Conversely, the absence of a 4-aryl substituent separates this scaffold from sertraline (LogP ~5.1, MW 306.23) and its bromophenyl analog CP 53631 (MW 352.7) ; the 4-aryl group is the dominant determinant of serotonin transporter (SERT) affinity and SSRI pharmacology. A user requiring a minimal, tractable tetrahydronaphthalen-1-amine building block for SAR exploration or a negative-control compound devoid of SERT activity cannot substitute the 4-aryl-containing analogs, nor can the primary amine 1-AT replicate the steric and electronic profile of the N-methylated scaffold. The hydrochloride salt form (CAS 64037-95-2) further offers documented advantages in aqueous solubility and ambient storage stability relative to the free base [2].

Quantitative Differentiation Evidence for Tetrahydro-N-methyl-1-naphthalenamine Hydrochloride Against Closest Analogs


MAO-B Inhibitory Activity: N-Methyl Derivative vs. Primary Amine 1-Aminotetralin

The N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold exhibits moderate competitive inhibition of bovine liver monoamine oxidase B (MAO-B) with a Ki of 1,400 nM (1.4 µM) as curated in BindingDB/ChEMBL [1]. In contrast, the primary amine (R)-1-aminotetralin has been shown in a classic J. Med. Chem. study to be 150-fold more potent as a reversible MAO-B inhibitor than its (S)-enantiomer, indicating that the primary amine series achieves substantially higher affinity than the N-methyl congener when stereochemistry is optimized [2]. The 1,400 nM Ki for the N-methyl compound places it in a distinctly lower potency tier, consistent with the hypothesis that N-methylation sterically impedes optimal fit within the MAO-B active site [2]. This quantitative potency difference makes the N-methyl compound a useful low-affinity control or selectivity probe in MAO-B assay panels where the primary amine analog would produce near-complete inhibition.

Monoamine oxidase B inhibition Neurochemical probe SAR probe

Molecular Weight and Lipophilicity Contrast vs. Sertraline: Scaffold Minimalism Quantified

The target compound (C₁₁H₁₅N free base, MW 161.24 g/mol; hydrochloride MW 197.70 g/mol) possesses a molecular weight approximately 47% lower than sertraline (C₁₇H₁₇Cl₂N, MW 306.23 g/mol) [1][2]. The computed partition coefficient (XLogP3) for the target is 2.1–2.5 [3], compared to sertraline's experimental LogP of approximately 5.1 [2], reflecting a >2.5 log unit difference in lipophilicity. This physicochemical divergence is structurally attributable to the absence of the 4-(3,4-dichlorophenyl) substituent. The lower lipophilicity translates to a calculated LogD (pH 7.4) of ~0.09 for the free base, indicating near-neutral partitioning at physiological pH and predicting superior aqueous solubility relative to sertraline [3]. The hydrochloride salt further amplifies this aqueous solubility advantage [4].

Drug intermediate Lead optimization scaffold Physicochemical property differentiation

Absence of 4-Aryl Substituent: SERT Affinity and SSRI Pharmacology Nullified vs. Sertraline and CP 53631

Sertraline derives its clinical SSRI activity from the combination of the N-methylamino group and the 4-(3,4-dichlorophenyl) substituent, which together confer nanomolar SERT affinity (Ki ≈ 0.2–1.0 nM for SERT) and >200-fold selectivity over dopamine and norepinephrine transporters [1]. The target compound lacks the 4-aryl substituent entirely and is therefore devoid of the pharmacophoric element required for SERT recognition. While no direct SERT binding data are publicly available for the target compound, the SAR established in the seminal sertraline discovery publication and subsequent medicinal chemistry campaigns demonstrates that removal of the 4-aryl group abolishes SERT inhibition [1]. The 4-(4-bromophenyl) analog CP 53631 (CAS 79836-56-9, MW 352.70) retains SSRI activity and is employed as an internal standard for sertraline bioanalysis, but also exhibits autophagy inhibitory activity with anticancer effects . The target compound therefore provides a unique profile: an N-methyl tetrahydronaphthalen-1-amine core that lacks both SERT activity and the confounding autophagy pharmacology of CP 53631.

Serotonin transporter SSRI pharmacology Negative control compound Target selectivity

Hydrochloride Salt Advantage: Solubility and Handling Stability vs. Free Base and Lipophilic Analogs

The hydrochloride salt (CAS 64037-95-2) of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is documented to provide enhanced solubility in polar solvents including water and ethanol relative to the free base, and demonstrates improved stability with reduced degradation risk under standard laboratory storage conditions [1]. The free base exhibits a predicted boiling point of 259.6 ± 19.0 °C and density of 0.99 ± 0.1 g/cm³ . By comparison, the hydrochloride salt of the closely related primary amine 1-aminotetralin (CAS 2217-40-5) has a boiling point of 246–247 °C, indicating that N-methylation marginally elevates the boiling point (~13 °C), while salt formation converts the liquid free base into a crystalline solid amenable to precise weighing and formulation [2]. The hydrochloride salt form of the target compound is supplied at ≥98% purity (NLT 98%) with full analytical characterization including NMR, HPLC, and LC-MS, as documented by commercial vendors .

Salt form selection Aqueous solubility Chemical stability Formulation compatibility

Synthetic Intermediate Utility: Trans-4-Phenyl Analog Psychomotor Stimulant Activity Contrasted with the Unsubstituted Scaffold

US Patent 4,029,731 (Pfizer Inc., 1977) establishes that the trans-isomer of N-methyl-4-phenyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride exhibits potent antidepressant and psychomotor stimulant activity in rats at intraperitoneal doses of 3.2–32 mg/kg, comparable in potency to methylphenidate with rapid onset and long duration [1]. The patent explicitly identifies the 4-phenyl substitution as essential for this CNS pharmacological activity. The target compound, lacking any 4-aryl substituent, does not exhibit these psychotropic properties and instead derives its value as a versatile synthetic intermediate. This is corroborated by its cataloguing as an 'intermediate in organic synthesis' with production scale 'up to kgs' by commercial suppliers [2], and its use as a building block for more complex tetrahydronaphthalene-based libraries [3].

Chemical intermediate Patent precedent 4-Aryl pharmacophore requirement Psychomotor stimulant

Optimal Research and Industrial Application Scenarios for Tetrahydro-N-methyl-1-naphthalenamine Hydrochloride


Minimal Scaffold for Tetrahydronaphthalene-Based SAR Library Synthesis

For medicinal chemistry campaigns exploring 4-position SAR of tetrahydronaphthalen-1-amine derivatives – including cholinesterase inhibitors (AChE/BChE) as demonstrated by the 2024 Results in Chemistry study, where demethylsertraline-based analogs achieved IC₅₀ values as low as 0.98 µM against AChE [1] – the target compound provides the ideal unsubstituted N-methyl core. Its low molecular weight (161.24 g/mol), moderate lipophilicity (LogP 2.1–2.5), and absence of confounding 4-aryl pharmacology allow systematic introduction of diverse substituents at the 4-position with unambiguous SAR readout [2]. The hydrochloride salt ensures reliable solubility in common reaction solvents and facilitates purification by recrystallization.

Low-Affinity MAO-B Control Probe for Selectivity Profiling

With a documented MAO-B Ki of 1,400 nM (bovine liver, competitive inhibition assay at pH 7.4, 25 °C) [1], the compound occupies a quantitatively defined low-micromolar potency tier ideal as a reference ligand for MAO-B selectivity panels. When used alongside high-potency MAO-B inhibitors such as (R)-deprenyl (IC₅₀ ~10 nM) or the 150-fold more potent (R)-1-aminotetralin [2], the target compound helps establish a potency-response calibration curve spanning three orders of magnitude, enabling robust rank-ordering of novel inhibitors.

SERT-Negative Control for SSRI Analogue Screening

In assays designed to identify novel SERT ligands within the tetrahydronaphthalene chemotype, the target compound serves as a structurally matched negative control. As established by the original sertraline SAR [1], removal of the 4-aryl group ablates SERT affinity (sertraline SERT Ki ≈ 0.2–1.0 nM). Unlike CP 53631, which retains SSRI activity and introduces autophagy inhibition as a confounding variable [2], the target compound is pharmacologically silent at SERT, ensuring that any observed activity in a 4-substituted analog can be confidently attributed to the introduced substituent rather than the core scaffold.

Reference Standard and Starting Material for Sertraline Impurity Profiling

The compound is structurally related to multiple sertraline EP impurities (Impurity A–G) that vary in 4-aryl substitution and stereochemistry [1]. Its availability at ≥98% purity with full analytical characterization (NMR, HPLC, LC-MS) [2] qualifies it as a chromatographic reference marker for method development and system suitability testing in pharmaceutical quality control laboratories. Its distinct retention time, mass spectrum, and NMR fingerprint relative to the fully elaborated sertraline impurities facilitate unambiguous peak identification in complex impurity mixtures.

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